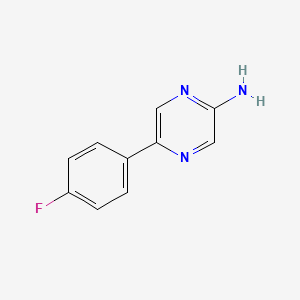

5-(4-Fluorophenyl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADGYZRAFIPXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Fluorophenyl Pyrazin 2 Amine and Cognate Derivatives

Foundational Synthetic Approaches to the Pyrazine (B50134) Nucleus

The construction of the core pyrazine ring is the initial challenge in synthesizing derivatives like 5-(4-fluorophenyl)pyrazin-2-amine. Several classical and modern methods have been established for this purpose.

Condensation Reactions in Pyrazine Ring Construction

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction of 1,2-dicarbonyl compounds with 1,2-diamines. youtube.comnih.gov This classical approach offers a straightforward route to the dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. youtube.com

Key features of this method include:

Starting Materials : The most common precursors are α-diketones and 1,2-diaminoalkanes. youtube.com

Reaction Mechanism : The reaction proceeds through the formation of a dihydropyrazine derivative via the loss of water molecules. This intermediate is then oxidized to yield the final pyrazine product. youtube.com

Versatility : This method can be adapted to produce a variety of substituted pyrazines by choosing appropriately functionalized dicarbonyl and diamine precursors. nih.govacs.org For instance, the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds is a well-established method for synthesizing quinoxalines, which are benzofused pyrazine derivatives. nih.gov

A notable example is the synthesis of pyrazinopyrazine-fused azaacenes, where a quinoxalinediamine intermediate is condensed with various diketones to construct extended heterocyclic systems. nih.govacs.org This highlights the power of condensation reactions in building complex molecular architectures based on the pyrazine core. nih.gov

Cyclization and Ring Closure Strategies for Pyrazine Formation

Cyclization reactions provide an alternative and powerful strategy for assembling the pyrazine ring. These methods often involve the formation of the heterocyclic ring from acyclic precursors through intramolecular bond formation.

One reported approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which first form a 1,2-dihydropyrazine precursor that can be subsequently aromatized. researchgate.net Another strategy involves the chemospecific reduction of α-nitroso, α-nitro, or α-azido ketones, which leads to an α-amino ketone intermediate. youtube.com This intermediate can then spontaneously dimerize and, following dehydration and oxidation, form a symmetrically substituted pyrazine. youtube.com

Recent advancements have also utilized transition metals to facilitate novel cyclization pathways. For example, gold(I) complexes have been shown to mediate the rapid and efficient cyclization of unprotected N-propargylated peptides, demonstrating the potential for metal-catalyzed ring closure under mild conditions. acs.org While applied to peptides, the principle of metal-mediated activation for intramolecular bond formation is broadly applicable in heterocyclic synthesis.

Metal-Catalyzed Pathways in Pyrazine Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the pyrazine ring is no exception. rsc.orgresearchgate.net These methods often offer higher efficiency and functional group tolerance compared to classical approaches.

A significant development is the use of earth-abundant base metals, such as manganese, in dehydrogenative coupling reactions. nih.govacs.org Manganese pincer complexes have been shown to effectively catalyze the self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This reaction proceeds with the liberation of water and hydrogen gas as the only byproducts, representing a highly atom-economical and environmentally benign process. acs.org The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine, cyclization, and final dehydrogenation to the aromatic pyrazine. nih.gov

Palladium-catalyzed reactions, while more commonly used for functionalizing the pyrazine ring, have also been employed in its construction, particularly through C-H activation pathways. rsc.org

Targeted Synthetic Routes for the Introduction of the 4-Fluorophenyl Moiety to Pyrazin-2-amine

Once the pyrazin-2-amine core is synthesized or obtained, the next critical step is the introduction of the 4-fluorophenyl group at the 5-position. Cross-coupling reactions are the premier methods for achieving this transformation.

Suzuki Cross-Coupling Reactions Utilizing Aryl Halides and Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov This reaction is ideally suited for coupling the 4-fluorophenyl group to the pyrazine ring. The typical disconnection involves a halogenated pyrazine (e.g., 5-bromo-pyrazin-2-amine) and 4-fluorophenylboronic acid or its corresponding boronic ester. mdpi.comyoutube.com

The general transformation is as follows:

Reactants : A halo-pyrazine (iodide, bromide, or chloride) and an arylboronic acid or ester. youtube.com

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄. nih.govmdpi.com

Base : A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the catalytic cycle. nih.govyoutube.com

Solvent : Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with water or ethanol (B145695) as a co-solvent, are commonly used. nih.govmdpi.com

The reaction has been successfully applied to the synthesis of various 5-aryl-pyrazin-2-yl amides, demonstrating its utility on similarly substituted pyrazine systems. mdpi.com For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to achieve moderate to good yields. mdpi.com The choice of palladium ligand can be critical for optimizing the reaction yield and scope. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Pyrazine Systems

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37–72% | mdpi.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME/Ethanol | 14–28% | nih.gov |

| Aryl Mesylates | Arylboronic acids | Pd(OAc)₂/CM-phos | K₃PO₄ | Toluene | High | orgsyn.org |

Buchwald-Hartwig Amination and Related C-N Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This reaction is a powerful tool for synthesizing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. organic-chemistry.org While typically used to form an N-aryl bond, its principles are relevant to the synthesis of this compound.

This methodology could be envisioned in two main ways for the target molecule's synthesis:

Amination of a Precursor : Starting with 5-(4-fluorophenyl)-2-halopyrazine, a Buchwald-Hartwig reaction with an ammonia (B1221849) equivalent could introduce the 2-amino group. organic-chemistry.org The use of specialized ligands and ammonia sources is crucial for the successful amination with ammonia itself. synthesisspotlight.com

Arylation of an Amine : While less common for this specific bond, one could, in principle, couple 2-aminopyrazine (B29847) with a 4-fluorophenyl halide. However, the Suzuki coupling is generally preferred for the C-C bond formation step.

The key components of the Buchwald-Hartwig amination are:

Substrates : An aryl halide/triflate and a primary or secondary amine. organic-chemistry.org

Catalyst System : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BrettPhos). orgsyn.orgyoutube.com The development of these ligands by groups like Buchwald's has been critical to the reaction's success. youtube.com

Base : A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required. youtube.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com The choice of ligand is critical to promote the desired reductive elimination over competing side reactions like beta-hydride elimination. youtube.com

Table 2: Key Components of the Buchwald-Hartwig Amination Reaction

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | orgsyn.org |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos, CM-phos | Stabilizes catalyst, promotes oxidative addition and reductive elimination | orgsyn.orgyoutube.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile | youtube.com |

| Amine Source | Primary/secondary amines, Ammonia equivalents (e.g., LiN(SiMe₃)₂) | Nitrogen nucleophile | organic-chemistry.org |

| Aryl Electrophile | Aryl halides (Cl, Br, I), Aryl triflates, Aryl mesylates | Electrophilic coupling partner | orgsyn.orgorganic-chemistry.org |

Reductive Amination Strategies for Pyrazine-Substituted Amines

Reductive amination is a cornerstone in the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This method offers a controlled and versatile route to substituted amines, avoiding the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.comacsgcipr.org

Key aspects of this strategy include:

Reaction Components: The process typically involves an aldehyde or ketone and a primary or secondary amine. masterorganicchemistry.comacsgcipr.org

Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH4) are also used. masterorganicchemistry.com

Catalysis: Transition metal catalysts, including ruthenium, iridium, and nickel complexes, can be used to enhance selectivity. jocpr.com In some cases, Lewis acids such as Ti(OiPr)4 are used to activate the carbonyl group. masterorganicchemistry.com

Green Chemistry: Efforts are being made to develop more environmentally friendly reductive amination protocols by using hydrogen gas or formic acid as the reducing agent and employing solvent-free or aqueous reaction conditions. acsgcipr.orgjocpr.com

This methodology's adaptability makes it a valuable tool for introducing diverse substituents onto the pyrazine core.

Palladium-Catalyzed Arylation of Pyrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the arylation of pyrazine systems. These methods allow for the introduction of aryl groups at specific positions on the pyrazine ring, a key step in the synthesis of compounds like this compound.

Notable palladium-catalyzed reactions for pyrazine arylation include:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with a halide or triflate. It has been effectively used for the arylation of brominated pyrazine derivatives, such as 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines, to introduce aryl and heteroaryl groups. acs.org

Stille and Negishi Couplings: These reactions utilize organotin and organozinc reagents, respectively, and have been employed to introduce heteroaromatic substituents onto the pyrazine core, albeit sometimes with moderate yields. acs.org

Direct C-H Arylation: This approach directly functionalizes a C-H bond on the pyrazine ring with an aryl halide, avoiding the need for pre-functionalization of the pyrazine starting material. This has been demonstrated for the C-5 arylation of imidazo[1,5-a]pyrazines. acs.org A Heck-like mechanism is often proposed for these transformations. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations. For instance, the use of specific phosphine ligands can significantly improve the efficiency of intramolecular C-H arylation of pyridine (B92270) derivatives. beilstein-journals.org

Copper-Catalyzed N-Arylation of 2-Amino-N-Heterocycles with Boronic Acids

Copper-catalyzed N-arylation, particularly the Chan-Lam coupling, has emerged as a valuable alternative to palladium-catalyzed methods for the formation of C-N bonds. This approach is especially relevant for the synthesis of N-arylated 2-aminopyrazines.

Key features of this methodology include:

Mild Reaction Conditions: Chan-Lam couplings are often performed under mild conditions, such as at room temperature and in the presence of air, making them experimentally convenient. rsc.orgrsc.org

Broad Substrate Scope: The reaction is applicable to a wide range of N-heterocycles, including 2-aminopyridines, pyrimidines, pyrazines, and thiazoles, and various arylboronic acids. rsc.orgresearchgate.net

Ligand and Base-Free Protocols: Significantly, efficient N-arylation of 2-amino-N-heterocycles has been achieved using copper(II) acetate (B1210297) in the absence of any added ligand or base. rsc.orgrsc.org This simplifies the reaction setup and purification process.

Mechanism: The reaction is believed to proceed through a mechanism involving the copper catalyst, the amine, and the boronic acid, leading to the formation of the N-arylated product. rsc.org

This method provides a direct and efficient route to N-aryl-2-aminopyrazine derivatives, which are important precursors and structural motifs in medicinal chemistry.

Modern and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methodologies focus on improving efficiency, reducing waste, and utilizing more environmentally benign conditions.

One-Pot Reaction Systems for Pyrazine Derivative Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and energy efficiency.

Recent developments in one-pot synthesis of pyrazines include:

Condensation of 1,2-Diketones and 1,2-Diamines: This is a classical and straightforward route to pyrazines. tandfonline.com A greener approach involves the use of a catalytic amount of potassium tert-butoxide at room temperature, avoiding the need for harsh reagents or high temperatures. researchgate.nettandfonline.com

Three-Component Condensations: Iodine-catalyzed three-component reactions of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide have been developed to synthesize imidazo[1,2-a]pyrazine (B1224502) derivatives in good yields at room temperature. nih.gov

These one-pot strategies streamline the synthesis of complex pyrazine derivatives from simple and readily available starting materials.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.comyoutube.com The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of pyrazine synthesis. chemicaljournals.com

Applications of MAOS in pyrazine and related heterocycle synthesis include:

Rapid Synthesis of Pyrazoles: Microwave irradiation has been successfully used to synthesize pyrazole (B372694) derivatives in a fraction of the time required by conventional heating. dergipark.org.tr For example, reactions that took hours or even days can be completed in minutes. dergipark.org.tryoutube.com

Solvent-Free Reactions: In some cases, MAOS allows for reactions to be conducted without a solvent, further enhancing the green credentials of the synthesis. chemicaljournals.com

MAOS is a valuable technique for the high-throughput synthesis and rapid optimization of reaction conditions for pyrazine derivatives.

Ligand-Free and Base-Free Catalysis for Efficient Arylation Reactions

The development of catalytic systems that operate without the need for ligands or bases is a significant advancement in cross-coupling chemistry, simplifying reaction procedures and reducing costs.

Progress in this area includes:

Ligand-Free Copper-Catalyzed N-Arylation: As mentioned previously, copper(II) acetate has been shown to effectively catalyze the N-arylation of 2-amino-N-heterocycles with boronic acids in the absence of both ligands and bases. rsc.orgrsc.org This "open-flask" chemistry is highly practical and provides access to a diverse range of N-arylated products. rsc.orgresearchgate.net

Ligand-Free Palladium-Catalyzed C-H Arylation: Palladium-catalyzed C-H functionalization of pyrazolo[1,5-a]pyrazines has been achieved under ligand-free conditions, using silver salts as an oxidant or base to promote regioselective arylation. thieme-connect.com

Transition-Metal-Free Arylation: Research has also explored the arylation of heteroarenes using diaryliodonium salts under metal-free conditions, offering an alternative pathway for C-H and N-H arylation. nih.gov

These ligand- and base-free methodologies represent a more sustainable and efficient approach to the synthesis of arylated pyrazine derivatives.

Multicomponent Reactions (MCRs) for Structural Complexity

Multicomponent reactions (MCRs) represent a powerful and efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of synthesizing this compound and its derivatives, MCRs offer a promising avenue for creating the intricate pyrazine scaffold and introducing a variety of functional groups.

While a direct one-pot MCR for the synthesis of this compound has not been extensively documented, the principles of MCRs are widely applied to the synthesis of related nitrogen-containing heterocycles. These reactions can be broadly categorized into those that construct a fused pyrazine system and those that generate acyclic precursors amenable to subsequent cyclization into the pyrazine core.

One of the most prominent MCRs in this field is the Groebke-Blackburn-Bienaymé (GBB) reaction . This three-component reaction involves an aminopyrazine, an aldehyde, and an isocyanide to furnish imidazo[1,2-a]pyrazines. beilstein-journals.orgmdpi.comwikipedia.org The GBB reaction is particularly relevant as it utilizes an aminopyrazine as a key building block, demonstrating the feasibility of employing MCRs to elaborate on the pyrazine core. Research has shown that while 2-aminopyrazines can participate in this reaction, they sometimes provide lower yields compared to their 2-aminopyridine (B139424) counterparts. organic-chemistry.org The versatility of the GBB reaction allows for the introduction of diverse substituents at various positions of the resulting fused heterocyclic system, depending on the choice of aldehyde and isocyanide.

Table 1: Examples of the Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives

| Aminopyrazine Substrate | Aldehyde | Isocyanide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | Formaldehyde | tert-Butyl isocyanide | 2-(tert-Butyl)imidazo[1,2-a]pyrazine | 45 | wikipedia.org |

| 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | 3-Phenyl-2-(cyclohexylamino)imidazo[1,2-a]pyrazine | 68 | beilstein-journals.orgmdpi.com |

| 2,3-Diaminopyrazine | Piperonal | Various isocyanides | 2-Piperonyl-3,8-diaminoimidazo[1,2-a]pyrazines | - | youtube.com |

Other notable MCRs, such as the Ugi and Passerini reactions , are workhorses in combinatorial chemistry for the rapid synthesis of peptide-like structures and other complex acyclic molecules. wikipedia.orgorgsyn.orgslideshare.netyoutube.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgyoutube.com While not directly forming a pyrazine ring, the U-4CR is instrumental in generating highly functionalized linear precursors. These precursors can be designed to contain the necessary functionalities for a subsequent intramolecular cyclization to form the desired heterocyclic system. For instance, a carefully chosen set of starting materials could yield an acyclic product that, upon deprotection and cyclization, forms a substituted pyrazine. The synthesis of pyrazino[1,2-a]indole-1,4-dione derivatives has been accomplished using a Ugi four-component reaction, showcasing its utility in constructing complex pyrazine-containing scaffolds. researchgate.net

The Passerini three-component reaction (P-3CR) , on the other hand, combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. orgsyn.orgslideshare.net Similar to the Ugi reaction, the Passerini reaction can be employed to create functionalized acyclic intermediates that are poised for subsequent transformations into heterocyclic structures.

The application of these MCRs to generate substituted pyrazines often involves a post-MCR transformation step. For example, a catalyst-free post-Ugi cascade reaction has been developed for the synthesis of pyrazole-pyrazines, demonstrating the potential of combining MCRs with subsequent cyclization strategies to access novel heterocyclic scaffolds in a one-pot fashion.

Table 2: Overview of Key Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Number of Components | Key Reactants | Primary Product Type | Relevance to Pyrazine Synthesis |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB) | 3 | Aminopyrazine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazines | Direct functionalization and annulation of the pyrazine ring. |

| Ugi Reaction | 4 | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | Generation of complex acyclic precursors for subsequent cyclization to pyrazines. |

| Passerini Reaction | 3 | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amides | Synthesis of functionalized intermediates for further conversion to heterocycles. |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(4-Fluorophenyl)pyrazin-2-amine, offering detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectra provide critical data on the chemical environment of hydrogen atoms. In a typical analysis, the aromatic protons on the pyrazine (B50134) and fluorophenyl rings, as well as the amine protons, exhibit distinct chemical shifts (δ) and coupling patterns. The amine protons (-NH₂) generally appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the pyrazine ring and the 4-fluorophenyl group show characteristic doublet and multiplet patterns, with coupling constants (J) that reveal their connectivity. For instance, in related aminopyrazine structures, pyrazine protons can appear at δ values around 8.10 ppm and 7.92 ppm. rsc.org The protons on the phenyl ring adjacent to the fluorine atom typically show complex splitting patterns due to both proton-proton and proton-fluorine couplings. rsc.org The integration of these signals confirms the number of protons in each environment, consistent with the compound's structure.

| Proton | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |

| Pyrazine-H | 7.9 - 8.1 | d | 1.2 - 2.7 |

| Pyrazine-H | 8.0 - 8.2 | s | - |

| Fluorophenyl-H (ortho to F) | 7.1 - 7.3 | m | - |

| Fluorophenyl-H (meta to F) | 7.9 - 8.1 | m | - |

| Amine-NH₂ | 6.5 - 6.6 | bs | - |

Note: 'd' denotes doublet, 'm' denotes multiplet, and 'bs' denotes broad singlet. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each carbon atom in the pyrazine and fluorophenyl rings. The carbon atoms of the pyrazine ring typically resonate in the region of δ 134-154 ppm. rsc.org The carbon atoms of the 4-fluorophenyl ring exhibit characteristic chemical shifts, with the carbon directly bonded to the fluorine atom showing a large C-F coupling constant. For instance, in similar structures, the carbon attached to fluorine can appear at around δ 163.5 ppm with a J-coupling of approximately 249 Hz. rsc.org The other carbons in the phenyl ring also show smaller C-F couplings.

| Carbon | Chemical Shift (δ) ppm (Typical Range) | C-F Coupling (J) Hz (Typical Range) |

| Pyrazine C-2 (C-NH₂) | 153 - 154 | - |

| Pyrazine C-3 | 134 - 135 | - |

| Pyrazine C-5 (C-Ph) | 141 - 142 | - |

| Pyrazine C-6 | 131 - 132 | - |

| Fluorophenyl C-1' | 132 - 133 | d (small) |

| Fluorophenyl C-2', C-6' | 128 - 129 | d (small) |

| Fluorophenyl C-3', C-5' | 115 - 116 | d (~22) |

| Fluorophenyl C-4' (C-F) | 163 - 164 | d (~250) |

Note: 'd' denotes doublet. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Moiety Confirmation

Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for confirming the presence and chemical environment of the fluorine atom. chemrxiv.orgicpms.cz Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its NMR signals are typically sharp and well-resolved. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In comparable fluorophenyl-containing compounds, the ¹⁹F chemical shift can range from approximately -110 to -113 ppm. rsc.orgnih.gov This technique definitively confirms the incorporation of the fluorine substituent.

| Fluorine | Chemical Shift (δ) ppm (Typical Range) |

| Phenyl-F | -110 to -113 |

Note: The chemical shift is referenced to a standard, often CFCl₃.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular mass and to study the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways may involve the loss of small molecules such as HCN or the cleavage of the bond between the pyrazine and phenyl rings. The molecular ion peak [M]⁺ and other significant fragment ions help to piece together the structure of the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 189 | Molecular Ion |

| [M-HCN]⁺ | 162 | Loss of hydrogen cyanide |

| [C₆H₄F]⁺ | 95 | 4-Fluorophenyl cation |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The N-H bending vibration is typically observed around 1600-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption band, typically in the range of 1150-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. nih.gov The symmetric stretching of the pyrazine and phenyl rings would be particularly active. The C-F stretching vibration may also be observable in the Raman spectrum.

| Vibrational Mode | IR Frequency (cm⁻¹) (Typical Range) | Raman Shift (cm⁻¹) (Typical Range) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| N-H Bend | 1600 - 1650 | - |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1150 - 1250 | 1150 - 1250 |

Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl Pyrazin 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with high accuracy.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity.

Ionization Potential and Electron AffinityIonization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, these can be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -E_HOMO and EA ≈ -E_LUMO). These values are fundamental indicators of a molecule's ability to undergo oxidation or reduction and are crucial for understanding its behavior in redox reactions.

Without specific computational studies on 5-(4-Fluorophenyl)pyrazin-2-amine, the data tables for these properties remain unpopulated. The execution of these theoretical calculations would be necessary to provide the detailed, quantitative analysis requested.

Chemical Hardness, Softness, and Electrophilicity Index Determination

Theoretical calculations, primarily employing Density Functional Theory (DFT), are crucial for determining the global reactivity descriptors of this compound. These descriptors, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), provide quantitative measures of the molecule's stability and reactivity. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap (Egap) between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. researchgate.net Conversely, chemical softness (σ) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its energy stabilization upon receiving electronic charge from its surroundings.

The formulas for these descriptors are:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Softness (σ): σ = 1 / η

Electrophilicity Index (ω): ω = µ² / (2η), where µ is the electronic chemical potential. asrjetsjournal.org

DFT calculations at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, are used to obtain the HOMO and LUMO energies required for these calculations. asrjetsjournal.org A higher value of hardness and a lower value of softness suggest greater kinetic stability. researchgate.net The electrophilicity index helps in categorizing the molecule's propensity to act as an electron acceptor. nih.gov

Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Symbol | Value (eV) - Illustrative | Description |

| Highest Occupied Molecular Orbital | E_HOMO | -6.2 | Energy of the highest energy orbital containing electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.8 | Energy of the lowest energy orbital without electrons; relates to electron-accepting ability. |

| Energy Gap | E_gap | 4.4 | Difference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness | η | 2.2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | σ | 0.45 | Reciprocal of hardness; indicates the molecule's polarizability. asrjetsjournal.org |

| Electrophilicity Index | ω | 1.5 | Measures the propensity of the molecule to accept electrons. nih.gov |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for the title compound.

Charge Distribution and Atomic Partial Charges

The distribution of electron density within this compound is fundamental to understanding its chemical behavior, including its interaction with other molecules and its reactive sites. Computational methods like Natural Bond Orbital (NBO) analysis and the visualization of the Molecular Electrostatic Potential (MEP) surface are employed to investigate this distribution. rsc.org

NBO analysis provides a detailed picture of the charge distribution by calculating the partial charges on each atom. researchgate.net This analysis helps in identifying the electron-donating and electron-withdrawing characteristics of different parts of the molecule. For this compound, it is expected that the electronegative nitrogen atoms of the pyrazine (B50134) ring, the fluorine atom on the phenyl ring, and the nitrogen of the amine group will carry negative partial charges. In contrast, the hydrogen atoms of the amine group and some carbon atoms will likely exhibit positive partial charges.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrazine nitrogen atoms and the fluorine atom, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles.

Table 2: Predicted Natural Bond Orbital (NBO) Partial Charges for Key Atoms (Illustrative Data)

| Atom/Group | Predicted Partial Charge (a.u.) - Illustrative | Implication |

| Pyrazine Ring Nitrogens | -0.5 to -0.7 | Electron-rich, potential hydrogen bond acceptors. |

| Amine Group Nitrogen (NH2) | -0.8 | High negative charge, strong electron-donating character. |

| Fluorine Atom (F) | -0.4 | Electronegative center, influences the phenyl ring's electronics. |

| Amine Group Hydrogens | +0.4 to +0.5 | Positive charge, potential hydrogen bond donors. |

| Carbon attached to Fluorine | +0.3 | Electron-deficient due to the pull from the fluorine atom. |

Note: The values in this table are illustrative and based on general chemical principles. Specific values would be obtained from NBO calculations.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.netnih.gov MD simulations are particularly useful for understanding the conformational flexibility of this compound, its interactions within a solvent environment, and its potential binding modes with biological targets. nih.gov

An MD simulation models the molecule as a collection of atoms governed by a set of classical mechanics equations of motion and a specific force field. The simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a period of time, typically from nanoseconds to microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape, revealing the most stable and frequently adopted shapes.

For this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the fluorophenyl and pyrazine rings. This is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site. The simulations can also reveal the stability of intramolecular hydrogen bonds and how the molecule interacts with surrounding solvent molecules, such as water. researchgate.net Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Choice | Purpose |

| Simulation Software | GROMACS, AMBER, Maestro | To perform the numerical integration of the equations of motion. nih.gov |

| Force Field | OPLS, CHARMM, AMBER | A set of parameters and equations used to describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent molecules surrounding the solute. |

| Temperature | 300 K (or physiological temp.) | Maintained using a thermostat to simulate conditions. |

| Pressure | 1 atm | Maintained using a barostat for constant pressure simulations. |

| Simulation Time | 50 - 200 ns | The duration of the simulation, which needs to be long enough to sample relevant motions. |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key requirement for a strong second-order NLO response is a molecular structure with a significant change in dipole moment upon electronic excitation, often found in molecules with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A).

This compound possesses features that suggest potential NLO activity. The amino group (-NH2) is a well-known electron donor, while the pyrazine ring, being an electron-deficient heteroaromatic system, acts as an acceptor. The phenyl ring serves as part of the π-bridge connecting these two moieties.

Theoretical calculations using DFT are a powerful tool for predicting the NLO properties of molecules. rsc.org Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first hyperpolarizability (β). A large value for the total first hyperpolarizability (β_tot) is indicative of a strong NLO response. nih.gov The analysis of HOMO-LUMO transitions can further explain the charge transfer characteristics that give rise to these properties. rsc.org The introduction of the fluorine atom can also modulate the electronic properties and potentially enhance the NLO response. researchgate.net

Table 4: Representative Calculated NLO Properties for this compound (Illustrative Data)

| Property | Symbol | Unit (a.u.) - Illustrative | Significance |

| Dipole Moment | µ | 3.5 | Measures the overall polarity of the molecule. |

| Average Linear Polarizability | <α> | 180 | Describes the linear response of the electron cloud to an electric field. nih.gov |

| Total First Hyperpolarizability | β_tot | 950 | Indicates the magnitude of the second-order NLO response. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations. The units are in atomic units (a.u.).

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Systemic Scaffold Modification and Derivatization Strategies

The exploration of the chemical space around the phenylpyrazine scaffold has been a subject of significant interest in medicinal chemistry. These investigations aim to understand how modifications to the core structure influence its interactions with biological targets. The strategies often involve altering the substitution pattern on both the pyrazine (B50134) and the phenyl rings, as well as exploring different chemical linkers.

Positional Isomerism and Substituent Effects on the Pyrazine Ring

The electronic properties of the pyrazine ring are highly sensitive to the nature and position of its substituents. The pyrazine ring itself is an electron-deficient system due to the presence of two nitrogen atoms. The introduction of substituents can either further decrease or increase the electron density, which in turn affects the molecule's reactivity and binding capabilities.

The amino group in aminopyrazine derivatives, for instance, activates the pyrazine ring towards electrophilic attack at the ortho- and para-positions. nih.gov The electron-donating nature of the amino group can influence the molecule's ability to form hydrogen bonds and other electrostatic interactions.

Studies on various pyrazine derivatives have shown that the introduction of different functional groups such as alkyl chains, benzene (B151609) rings, or thiophene (B33073) rings at various positions can significantly alter the electronic and photophysical properties of the molecule. nih.gov For example, fusing the pyrazine ring with an aromatic ring to form quinoxaline (B1680401) or pyridopyrazine increases the electron-withdrawing ability of the heterocyclic system as the number of nitrogen atoms increases. nih.gov This modulation of the electronic character is a key strategy in tuning the binding affinity and selectivity of these compounds for their respective biological targets.

Furthermore, the presence of functional groups like bromo, methyl, methoxy, nitro, and methylamino on the pyrazine ring has been shown to be important for various biological activities. rsc.org The specific placement of these substituents can lead to significant differences in the observed biological outcomes, highlighting the importance of positional isomerism in the design of new pyrazine-based compounds.

Systematic Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a common feature in many biologically active molecules. The fluorine atom is often introduced to improve metabolic stability and to modulate the electronic properties of the phenyl ring through its electron-withdrawing inductive effect.

In studies of compounds containing a bis(4-fluorophenyl)methyl moiety, modifications to the phenyl ring have been explored to improve affinity for biological targets. The introduction of various substituents, both electron-donating and electron-withdrawing, on the terminal phenyl ring can impact binding affinity. For example, in one series of compounds, the presence of a p-CF3 group, which is strongly electron-withdrawing, led to a decrease in affinity for the dopamine (B1211576) transporter (DAT), possibly due to a combination of steric bulk and electronic effects.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). This suggests that the electronic and steric properties imparted by the halogen are crucial for molecular recognition.

Exploration of Linker Chemistry and Bridging Units

In the context of antibody-drug conjugates (ADCs), linker technology is paramount for ensuring the stability of the conjugate in circulation and the controlled release of the payload at the target site. While not directly related to 5-(4-fluorophenyl)pyrazin-2-amine, the principles of linker design, which include varying length, flexibility, and chemical stability, are broadly applicable in medicinal chemistry.

For a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, modifications to the linker, such as manipulating the ethylpiperazine chain, were explored to improve dopamine transporter (DAT) affinity. The replacement of a piperazine (B1678402) moiety with other alicyclic amines like amino piperidine (B6355638) or a piperidine amine has been investigated as a strategy to enhance metabolic stability while maintaining high target affinity. These examples underscore the importance of the linker in defining the pharmacological profile of a compound.

Elucidation of Molecular Interaction Profiles

Understanding how a molecule interacts with its biological target at the atomic level is fundamental to rational drug design. Techniques such as molecular docking and analysis of hydrogen bonding networks provide valuable insights into these interactions.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These simulations can reveal key interactions that stabilize the ligand-receptor complex.

For a series of pyrazine-linked 2-aminobenzamides, molecular docking studies were used to understand their binding mode within the active site of histone deacetylase (HDAC) enzymes. These studies can help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors.

In another study on FPMINT analogues, molecular docking analysis suggested that the binding site of a potent inhibitor in ENT1 may be different from that of other conventional inhibitors. This highlights the utility of docking in identifying novel binding modes and mechanisms of action.

Analysis of Hydrogen Bonding Networks within Molecular Complexes

Hydrogen bonds are among the most important non-covalent interactions that govern ligand-receptor binding. The amino group and the nitrogen atoms of the pyrazine ring in this compound are potential hydrogen bond donors and acceptors, respectively.

The analysis of crystal structures and docked poses can reveal the specific hydrogen bonding networks that are formed. For instance, in pyrazine derivatives, the nitrogen atoms of the pyrazine ring can participate in coordination with metal ions, which involves the formation of coordinate bonds that are analogous to strong hydrogen bonds. The amino group on the pyrazine ring can also be directly involved in chelation or act as a hydrogen bond donor to the receptor.

The ability of a molecule to form favorable hydrogen bonds is often a key determinant of its binding affinity. In the design of pyrazine-based inhibitors, ensuring that the key hydrogen bonding groups are correctly positioned to interact with complementary residues in the target's active site is a primary objective.

Characterization of Pi-Stacking Interactions and Hydrophobic Contributions

Pi-stacking is a critical non-covalent interaction that significantly influences the binding of small molecules to biological macromolecules. nih.gov In the context of this compound, both the pyrazine and the 4-fluorophenyl rings are capable of engaging in such interactions. The electron-deficient nature of the pyrazine ring, due to the two nitrogen atoms, makes it an effective partner for pi-stacking with electron-rich aromatic systems, such as the side chains of tryptophan or tyrosine residues in a protein binding pocket. pharmablock.com

The 4-fluorophenyl group also plays a crucial role. The fluorine atom, being highly electronegative, polarizes the phenyl ring, which can modulate the nature of the pi-stacking interaction. This can lead to arene-perfluoroarene-like interactions, where the electron-poor fluorinated ring interacts favorably with an electron-rich aromatic partner. nih.gov

| Interaction Type | Molecular Moiety | Potential Interacting Partners in Proteins | Estimated Contribution to Binding Affinity |

| Pi-Stacking | Pyrazine Ring | Tryptophan, Tyrosine, Phenylalanine | Favorable |

| Pi-Stacking | 4-Fluorophenyl Ring | Tryptophan, Tyrosine, Phenylalanine | Favorable, modulated by fluorine |

| Hydrophobic | Phenyl Group | Leucine, Isoleucine, Valine | Favorable |

| Hydrophobic | Pyrazine Ring | Leucine, Isoleucine, Valine | Favorable |

Conformational Flexibility and Rotational Barriers in Fluorophenyl Pyrazinamines

The presence of the amino group on the pyrazine ring and the fluorine atom on the phenyl ring can influence the rotational barrier. While the fluorine atom is relatively small, electronic repulsion between the lone pairs of the fluorine and the pi-system of the pyrazine ring can contribute to the energy barrier. Similarly, steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazine ring will dictate the preferred dihedral angle.

Studies on similar biaryl systems, such as biphenyl, have shown that the rotational energy barrier is typically in the range of a few kcal/mol. researchgate.net For this compound, the barrier is expected to be of a similar magnitude, allowing for a degree of conformational adaptation upon binding to a target.

| Parameter | Description | Estimated Value/Characteristic |

| Key Rotatable Bond | C-C bond between phenyl and pyrazine rings | Yes |

| Preferred Dihedral Angle | The angle between the planes of the two rings | Likely non-planar to minimize steric clash |

| Rotational Energy Barrier | Energy required for full rotation around the C-C bond | Expected to be in the range of 2-10 kcal/mol |

Stereochemical Implications in Derivative Design and Synthesis

While this compound itself is achiral, the introduction of substituents can lead to the formation of stereoisomers. For instance, substitution at the amino group or on the pyrazine ring can create chiral centers, leading to enantiomers or diastereomers. The stereochemistry of such derivatives is of paramount importance in drug design, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

The synthesis of stereochemically pure derivatives of this compound would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies. The planar nature of the pyrazine ring and the free rotation around the phenyl-pyrazine bond are key considerations in the design of such synthetic routes. The ability to control the three-dimensional arrangement of atoms in these derivatives is crucial for optimizing their interaction with specific biological targets.

The design of derivatives should also consider the potential for atropisomerism if bulky substituents are introduced at the ortho-positions of the phenyl ring and adjacent positions on the pyrazine ring, which could restrict rotation around the C-C bond sufficiently to allow for the isolation of stable rotational isomers.

Advanced Research Applications and Future Directions in Chemical Design

Rational Design Principles for Novel Pyrazine (B50134) Analogs Based on Computational Insights

Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more potent and selective analogs. For a scaffold like 5-(4-Fluorophenyl)pyrazin-2-amine, computational studies are instrumental in designing new derivatives, often for targets like protein kinases, where the aminopyrazine motif is a known hinge-binder. nih.govpharmablock.com

Computational approaches begin with understanding the structure-activity relationships (SAR) of the lead compound. For this compound, key structural features include the pyrazine core, the 2-amino group, and the 5-(4-fluorophenyl) substituent. The 2-amino group is critical as it often acts as a hydrogen bond donor, anchoring the molecule to the hinge region of a kinase. pharmablock.com Molecular docking simulations can model the binding pose of the parent compound within the active site of a target protein, such as SHP2 or a tyrosine kinase. nih.govmdpi.com These models reveal which residues the molecule interacts with and identify unoccupied pockets that can be exploited by modifying the lead structure.

Based on these insights, novel analogs can be designed. For instance, modifications to the 4-fluorophenyl ring could enhance potency or selectivity. Replacing the fluorine with other substituents or altering its position could modulate electronic properties and steric interactions. Computational tools like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can then predict the binding affinities of these virtual analogs, allowing chemists to prioritize the most promising candidates for synthesis. nih.gov A recent study on 2-aminopyrazine (B29847) derivatives successfully used molecular docking and molecular dynamics (MD) simulations to predict and rationalize the antitumor activity of new compounds, demonstrating the power of these computational techniques. nih.goveurekaselect.com

Integration of Chemoinformatics and Database Mining in Pyrazine Derivative Discovery

Chemoinformatics combines data mining and computational techniques to analyze vast chemical databases, accelerating the discovery of new drug candidates. This field is crucial for navigating the immense chemical space surrounding pyrazine derivatives. Large public and commercial databases such as PubChem, ZINC, and ChEMBL contain millions of compounds, including numerous pyrazine derivatives that can be mined for potential leads. nih.gov

The process often starts with a query structure, such as this compound, to search for structurally similar compounds. Similarity searching can uncover existing molecules with known biological activities, providing a rapid path to new therapeutic applications. Beyond simple similarity, chemoinformatics employs sophisticated filtering techniques. For example, Lipinski's Rule of Five and other drug-likeness filters can be applied to a virtual library of pyrazine derivatives to select for compounds with favorable physicochemical properties for oral bioavailability. mdpi.com

Furthermore, pharmacophore modeling, a key chemoinformatics tool, can be used to create a 3D representation of the essential features required for biological activity. nih.gov A pharmacophore model derived from an active aminopyrazine could include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (a pyrazine nitrogen), and an aromatic region (the fluorophenyl ring). This model can then be used to screen large databases to identify diverse scaffolds that match the pharmacophore, potentially leading to the discovery of entirely new classes of pyrazine-based inhibitors. nih.gov This approach bridges the gap between known active compounds and the vast, unexplored chemical space. csmres.co.uk

Development of High-Throughput Screening (HTS) Methodologies for Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a biological target. nih.gov The development of robust and cost-effective HTS assays is critical for identifying active pyrazine derivatives from large chemical libraries. nih.gov Given that the aminopyrazine scaffold is prevalent in kinase inhibitors, many HTS methodologies are tailored for this target class. nih.govdrugdiscoverytrends.com

A variety of HTS assay formats are available, each with its own advantages. Common methods detect the product of the kinase reaction, typically the phosphorylation of a substrate and the concurrent conversion of ATP to ADP.

Table 1: Common HTS Assay Formats for Kinase Inhibitors

| Assay Technology | Principle | Readout | Advantages |

|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Fluorescence | Homogeneous (no-wash) format, sensitive. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Uses a lanthanide donor and a fluorescent acceptor on antibodies that recognize phosphorylated and unphosphorylated substrates. | Time-resolved fluorescence | High sensitivity, reduced background interference. plos.org |

| Enzyme-Coupled Luminescence (e.g., ADP-Glo™) | Quantifies ADP production by converting it back to ATP, which is then used by luciferase to generate light. | Luminescence | Universal for any kinase, highly sensitive. nih.gov |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | Fluorescence | Identifies direct binders, independent of enzyme activity. enamine.net |

These assays are typically performed in 384- or 1536-well plates, allowing for massive parallel screening. enamine.net A screening campaign for inhibitors related to this compound would involve testing a large, diverse library of compounds, which could include commercially available collections or custom-synthesized pyrazine libraries. enamine.netacs.org The hits from the primary screen are then confirmed and their potency determined through dose-response curves, leading to the identification of promising lead compounds for further optimization. plos.org

Emerging Synthetic Technologies for the Efficient Construction of Complex Pyrazine Systems

Advances in synthetic organic chemistry are providing more efficient and versatile ways to construct complex heterocyclic systems like substituted pyrazines. Traditional methods often require harsh conditions or multi-step procedures. mdpi.com Emerging technologies, however, enable more direct and modular synthesis, which is crucial for creating diverse libraries of analogs based on a core structure like this compound.

One of the most powerful modern techniques is C-H bond functionalization (or C-H activation) . This strategy allows for the direct conversion of a carbon-hydrogen bond on the pyrazine or phenyl ring into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov For example, palladium-catalyzed C-H arylation could be used to introduce additional substituents onto the pyrazine core, rapidly generating structural diversity. mdpi.comyoutube.com Iron-catalyzed C-H functionalization has also been shown to be effective for electron-deficient heterocycles like pyrazines. mdpi.com

Other key emerging technologies include:

Acceptorless Dehydrogenative Coupling: This green chemistry approach uses catalysts, often based on earth-abundant metals like manganese, to couple substrates like amino alcohols to form pyrazines, with hydrogen gas and water as the only byproducts. acs.orgnih.gov

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis enables transformations under mild conditions. It has been successfully applied to the methylation and alkylation of azines, including pyrazines. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch flasks can improve reaction efficiency, safety, and scalability. This is particularly advantageous for reactions that are highly exothermic or require precise control over reaction time.

These advanced synthetic methods provide the tools needed to efficiently synthesize not only the target compound this compound but also a wide array of its analogs for biological evaluation. mdpi.comrsc.org

Theoretical Frameworks for Predicting Synthetic Feasibility and Yield Optimization

A significant challenge in drug discovery is that computationally designed molecules are often difficult or impossible to synthesize in the lab. To bridge this gap, theoretical frameworks and machine learning models are being developed to predict synthetic feasibility and optimize reaction yields before any lab work is initiated. nih.govfrontiersin.org

For a novel analog of this compound, these tools can provide a "reality check." Several computational scores have been developed to assess how easily a molecule can be made.

Table 2: Computational Scores for Synthetic Feasibility

| Score | Approach | Basis of Prediction | Key Feature |

|---|---|---|---|

| SAscore (Synthetic Accessibility Score) | Rule-based | Penalizes structural complexity and fragments that are rare in known molecules. | Fast and simple calculation. arxiv.org |

| SCScore (Synthetic Complexity Score) | Machine Learning | Trained on reactant-product pairs from a reaction database, assuming products are more complex than reactants. | Predicts reaction steps. arxiv.org |

| RAscore (Retrosynthetic Accessibility Score) | Machine Learning | Uses a retrosynthesis prediction tool to assess if a plausible synthetic route can be found. | Directly linked to synthesis planning. arxiv.org |

| FSscore (Feasibility Score) | Machine Learning | Trained on pairwise preferences from chemists to better capture human intuition. | Can be fine-tuned with expert feedback. arxiv.orgarxiv.org |

Beyond just feasibility, machine learning models are now being used to predict reaction yields . These models are typically trained on large datasets from high-throughput experiments or reaction databases. ucla.edugithub.io By representing the reactants, reagents, and conditions as inputs, the model can predict the likely yield of a specific reaction. nih.gov For example, when planning the synthesis of a new pyrazine derivative via a Suzuki or Buchwald-Hartwig coupling, a yield prediction model could help select the optimal catalyst, ligand, and solvent combination to maximize the amount of product obtained, saving time and resources. github.ionih.gov These predictive frameworks are becoming increasingly integrated into the chemical design workflow, ensuring that newly designed molecules are not only potent but also synthetically accessible. nih.gov

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic routes for 5-(4-fluorophenyl)pyrazin-2-amine, and how can reaction conditions be optimized? Answer: A microwave-assisted synthesis method is commonly employed, involving cyclization of precursors like 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF at 433 K. Reaction time (10 min) and solvent choice (DMF) are critical for maximizing yield (81%) and purity. Post-reaction purification via solvent washing (ethyl acetate/water) and recrystallization (DCM/EtOH) ensures product integrity .

Q1.2: What spectroscopic and crystallographic techniques are essential for characterizing this compound? Answer:

- X-ray crystallography : Resolves dihedral angles between the fluorophenyl, pyridine, and oxazole rings (e.g., 35.72° and 30.00° for fluorophenyl-pyridine and pyridine-oxazole interactions). Hydrogen bonding networks (N–H···N, 1.99–2.03 Å) are analyzed using SHELXL .

- NMR/IR : Confirm functional groups (amine, fluorophenyl) and monitor reaction progress.

Advanced Structural and Computational Analysis

Q2.1: How can structural ambiguities in this compound derivatives be resolved using computational tools? Answer:

- SIR97 : Integrates direct methods and Fourier refinement to solve crystal structures from diffraction data, particularly for low-symmetry systems .

- Molecular docking : Predicts binding conformations in biological targets (e.g., kinases) by analyzing steric and electronic compatibility .

Q2.2: What role do intermolecular interactions play in crystal packing, and how are they quantified? Answer: Hydrogen bonds (N–H···N) and π-π stacking between fluorophenyl and pyridine rings stabilize the lattice. SHELXL refines anisotropic displacement parameters and validates H-bond geometries (e.g., D–H···A angles) using riding models for hydrogen atoms .

Biological Activity and Mechanism

Q3.1: What preclinical assays are used to evaluate the kinase inhibitory activity of this compound? Answer:

- In vitro kinase assays : Measure IC₅₀ values against targets like ATR (e.g., VX-970 analog shows IC₅₀ = 18 nM). Selectivity over related kinases (e.g., ATM) is assessed via competitive binding studies .

- Cell-based models : Evaluate antiproliferative effects in cancer lines (e.g., p38α MAP kinase inhibition) .

Q3.2: How can structure-activity relationships (SAR) guide the design of analogs with improved potency? Answer:

- Fluorophenyl substitution : Electron-withdrawing groups enhance target affinity by modulating π-stacking and dipole interactions.

- Pyrazine core modifications : Introducing methyl or trifluoromethyl groups improves metabolic stability and bioavailability .

Methodological Challenges in Data Interpretation

Q4.1: How should researchers address contradictions in biological activity data across studies? Answer:

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH).

- Off-target profiling : Use proteome-wide screens to identify confounding interactions (e.g., hCA I/II inhibition in fluorinated analogs) .

Q4.2: What statistical approaches are recommended for analyzing crystallographic data with high thermal motion? Answer:

- Anisotropic refinement : SHELXL models atomic displacement parameters (ADPs) to account for dynamic disorder.

- Rigid-body restraints : Apply to fluorophenyl rings to reduce overfitting in low-resolution datasets .

Advanced Applications in Drug Development

Q5.1: How is this compound utilized in targeted cancer therapy pipelines? Answer: As an ATR kinase inhibitor, it synergizes with DNA-damaging agents (e.g., cisplatin) by blocking cell cycle checkpoint recovery. Pharmacokinetic studies in murine models validate oral bioavailability and tumor penetration .

Q5.2: What strategies mitigate toxicity risks in fluorinated pyrazine derivatives? Answer:

- Metabolite profiling : LC-MS identifies reactive intermediates (e.g., quinone-imine formation).

- Prodrug design : Mask amine groups with acetyl or carbamate moieties to reduce hepatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.